

Application Notes: 3-Acetamido-4-methylbenzoic acid in Organic Synthesis

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Compound of Interest

Compound Name: 3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020

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1. Introduction

3-Acetamido-4-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₁NO₃.^{[1][2]} It serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a carboxylic acid group, a methyl group, and an acetamido group on the benzene ring, offers multiple reaction sites for synthetic transformations.

2. Physicochemical Properties

A summary of the key physicochemical properties of **3-Acetamido-4-methylbenzoic acid** is presented in Table 1. This data is essential for planning synthetic procedures, including solvent selection and purification methods.

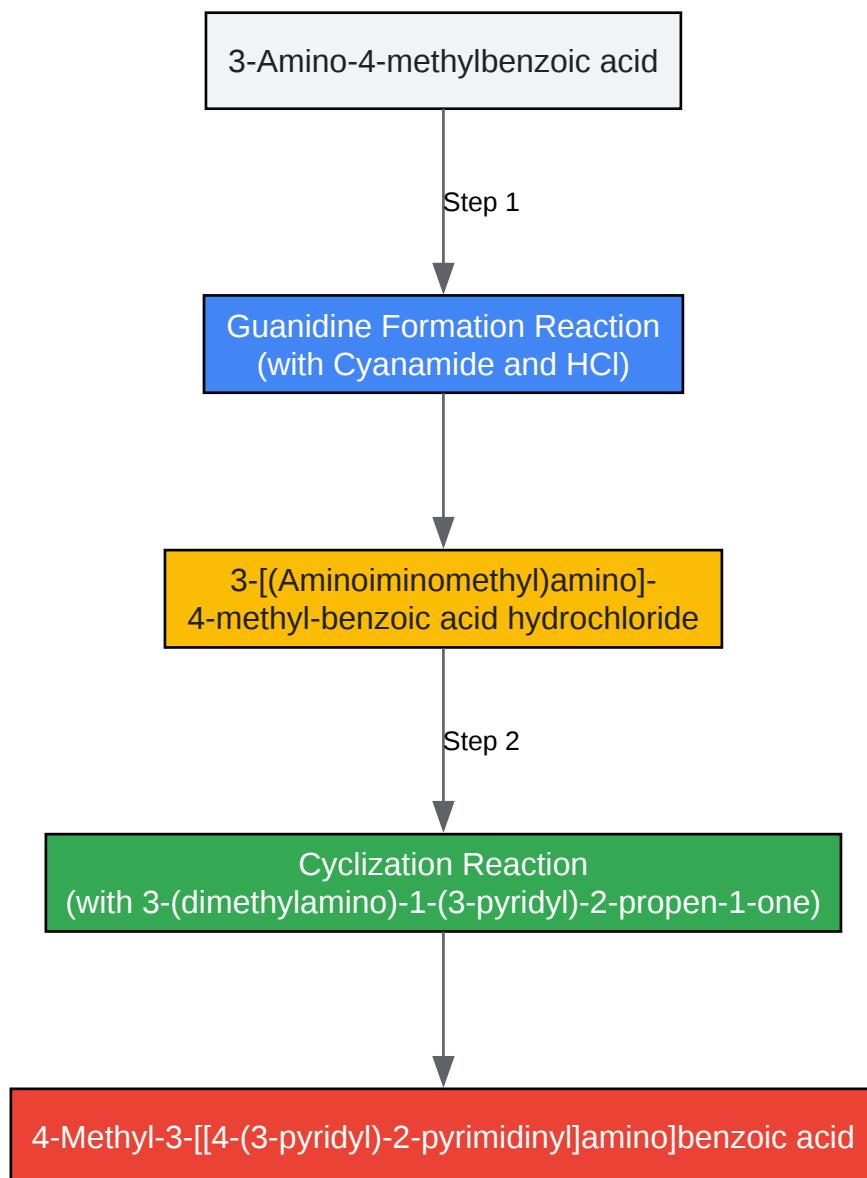
Table 1: Physicochemical Properties of **3-Acetamido-4-methylbenzoic acid**

Property	Value	Reference
IUPAC Name	3-acetamido-4-methylbenzoic acid	[1]
Molecular Formula	C10H11NO3	[1] [2]
Molecular Weight	193.20 g/mol	[1] [3]
CAS Number	6946-14-1	[1]
Appearance	White solid (typical)	
Melting Point	296-298.2°C (for a derivative)	[4]
SMILES	CC1=C(C=C(C=C1)C(=O)O)N C(=O)C	[1]

3. Key Synthetic Applications

3-Acetamido-4-methylbenzoic acid is primarily utilized as a precursor for more complex molecular architectures. A significant application is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceutical compounds.

One notable application involves a two-step synthesis to prepare 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for kinase inhibitors like Imatinib.[\[4\]](#) This process first involves the formation of a guanidine hydrochloride intermediate, followed by a cyclization reaction.[\[4\]](#) The overall workflow for this synthesis is depicted below.



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Caption: Synthetic workflow for a pyrimidine derivative.

This method is noted for its short route, simple operation, and high yield, making it suitable for large-scale industrial production.^[4]

While direct protocols for **3-acetamido-4-methylbenzoic acid** are less common in the provided literature, the chemistry of closely related isomers, such as 4-acetamido-3-aminobenzoic acid, can provide insights into its potential reactions. For instance, the amino

group in related compounds is readily converted into Schiff bases, which are versatile intermediates for synthesizing various heterocyclic systems.[\[5\]](#)

Experimental Protocols

The following section provides a detailed protocol for the synthesis of a key intermediate derived from 3-amino-4-methylbenzoic acid, which is the precursor to the title compound. This protocol is adapted from a patented procedure.[\[4\]](#)

Protocol 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride

This protocol details the guanidine-forming reaction, which is the first step in the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.[\[4\]](#)

1. Materials and Reagents:

- 3-Amino-4-methylbenzoic acid
- 50% Cyanamide aqueous solution
- 36% Hydrochloric acid
- Methanol
- Acetone
- n-Butanol

2. Equipment:

- 500 ml reaction flask with a reflux condenser and dropping funnel
- Heating mantle with a magnetic stirrer
- pH meter or pH indicator strips
- Rotary evaporator
- Filtration apparatus

3. Procedure:

- To a 500 ml reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid and 300 ml of methanol.
- Add 36.1 g of 50% cyanamide aqueous solution to the mixture.
- Heat the reaction mixture to 70-80°C with stirring.
- Slowly add 40.2 g of 36% hydrochloric acid dropwise.
- Increase the temperature to 100°C and allow the reaction to proceed for 3 hours.
- After 3 hours, add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain the pH around 3.
- Continue heating at 100°C for another 6 hours.
- After the reaction is complete, distill the n-butanol under reduced pressure until a large amount of solid precipitates.
- Add 200 ml of acetone and stir the suspension at room temperature for 30 minutes.
- Cool the mixture to 5-10°C and stir for an additional period before filtering the solid product.
- Wash the collected solid with acetone and dry at 70°C for 3-4 hours to obtain the final product.

4. Results: The procedure yields approximately 39.6 grams of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[\[4\]](#)

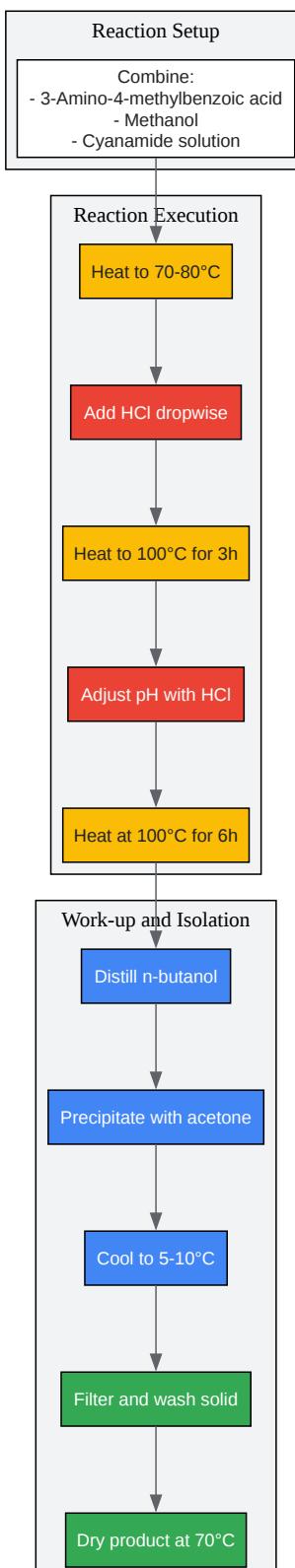
Table 2: Reaction Parameters and Yield for Protocol 1

Parameter	Value	Reference
Starting Material	3-Amino-4-methylbenzoic acid	[4]
Product	3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride	[4]
Yield	~52.3%	[4]
Melting Point	296-298.2°C	[4]

5. Characterization Data:

- ^1H NMR (500MHz, D_2O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[\[4\]](#)
- ^{13}C NMR (125MHz, D_2O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[\[4\]](#)
- Mass Spectrometry ($\text{M}+1$) $^+$: 194.[\[4\]](#)

The logical flow of this experimental protocol is visualized in the diagram below.

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Caption: Experimental workflow for guanidine synthesis.

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